molecular formula C27H48O3 B1237518 5beta-Cholestane-3alpha,7alpha,24-triol

5beta-Cholestane-3alpha,7alpha,24-triol

Cat. No.: B1237518
M. Wt: 420.7 g/mol
InChI Key: VDKSIHRRZLCAGD-RESWAWEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Cholestane-3alpha,7alpha,24-triol is a key bile alcohol intermediate of significant interest in the study of bile acid biosynthesis pathways. This compound is critically used in research to investigate and elucidate the enzymatic steps in the synthesis of chenodeoxycholic acid . Its specific research value is highlighted in metabolic disease studies, particularly in understanding cerebrotendinous xanthomatosis (CTX), a disorder characterized by a defect in the normal bile acid synthesis pathway . Research indicates that the enzymatic defect in CTX involves the 24S-hydroxylation of sterol intermediates . The preparation of the 24R and 24S epimers of this compound has been described for biological studies, allowing researchers to probe the stereospecificity of metabolic reactions . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. It is provided with comprehensive analytical data to ensure identity and purity for reliable and reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H48O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1

InChI Key

VDKSIHRRZLCAGD-RESWAWEDSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 5β Cholestane 3α,7α,24 Triol

Precursor Compounds and Initial Biotransformations in Cholestane (B1235564) Metabolism

The journey of 5β-Cholestane-3α,7α,24-triol begins with cholesterol and its derivatives, undergoing a series of enzymatic modifications to become a pivotal component in the synthesis of chenodeoxycholic acid and sharing a close relationship with other vital bile alcohols.

Derivation from Cholesterol and Related Oxysterols

The biosynthesis of 5β-Cholestane-3α,7α,24-triol is an integral part of the alternative, or acidic, pathway of bile acid synthesis, which is initiated by the metabolism of cholesterol. researchgate.netnih.gov Unlike the classic pathway that starts with the 7α-hydroxylation of cholesterol, the acidic pathway begins with the oxidation of the cholesterol side chain. researchgate.net

One of the initial steps involves the conversion of cholesterol to 24-hydroxycholesterol (B1141375). This oxysterol is then further metabolized in the liver. A key intermediate in this pathway is 7α-hydroxycholesterol, which can be formed from cholesterol via the action of cholesterol 7α-hydroxylase (CYP7A1). youtube.comnumberanalytics.com The subsequent reduction of the double bond in the steroid nucleus and modification of the side chain lead to the formation of various cholestane derivatives, including 5β-Cholestane-3α,7α,24-triol. This compound is specifically formed from its precursor, 5β-cholestan-7α,24(S)-diol-3-one, through a reduction reaction. reactome.orgreactome.org

Role as an Intermediate in Chenodeoxycholic Acid Biosynthesis

5β-Cholestane-3α,7α,24-triol is a significant intermediate in the biosynthesis of chenodeoxycholic acid (CDCA), one of the two primary bile acids in humans. wikipedia.orgmetabolon.com The formation of CDCA from cholesterol is a multi-step process involving several enzymatic reactions that modify the steroid nucleus and shorten the side chain. numberanalytics.comwikipedia.org

The pathway leading to CDCA involves the reduction of 4-cholesten-7α,24(S)-diol-3-one to 5β-cholestan-7α,24(S)-diol-3-one. reactome.org This compound is then converted to 5β-cholestan-3α,7α,24(S)-triol. reactome.org Further enzymatic reactions will then modify the side chain of 5β-Cholestane-3α,7α,24-triol to ultimately form chenodeoxycholic acid. The study of epimeric bile alcohols like 5β-cholestane-3α,7α,24-triol is crucial for understanding the intricate details of CDCA biosynthesis.

Relationship to Other Bile Alcohols

5β-Cholestane-3α,7α,24-triol is closely related to other important bile alcohols, which are also intermediates in bile acid synthesis. These include 5β-Cholestane-3α,7α,26-triol and 5β-Cholestane-3α,7α,12α-triol. hmdb.caebi.ac.uk

Bile Alcohol Key Structural Feature Primary Metabolic Role
5β-Cholestane-3α,7α,24-triol Hydroxyl group at C-24Intermediate in chenodeoxycholic acid synthesis
5β-Cholestane-3α,7α,26-triol Hydroxyl group at C-26Intermediate in bile acid synthesis
5β-Cholestane-3α,7α,12α-triol Hydroxyl group at C-12αIntermediate in cholic acid synthesis

Enzymatic Conversions and Key Enzyme Systems

The biotransformation of cholestane derivatives is orchestrated by a suite of specific enzymes, with 3α-hydroxysteroid dehydrogenases and cytochrome P450 enzymes playing pivotal roles in the metabolism of 5β-Cholestane-3α,7α,24-triol.

3α-Hydroxysteroid Dehydrogenase (AKR1C4)-Mediated Reactions

The enzyme 3α-hydroxysteroid dehydrogenase, specifically the aldo-keto reductase family 1 member C4 (AKR1C4), is instrumental in the metabolism of 5β-reduced steroids. nih.govnih.gov AKR1C4 catalyzes the reduction of the 3-keto group of various steroid precursors to a 3α-hydroxy group. nih.govnih.gov

In the context of 5β-Cholestane-3α,7α,24-triol synthesis, AKR1C4 is responsible for the conversion of 5β-cholestan-7α,24(S)-diol-3-one to 5β-cholestan-3α,7α,24(S)-triol. reactome.org This reaction is a critical step in the pathway leading to the formation of chenodeoxycholic acid. nih.gov AKR1C4 is predominantly expressed in the liver, which is the primary site of bile acid synthesis. nih.gov

Cytochrome P450 Enzymes in Hydroxylation Reactions

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.govmdpi.com Several CYP enzymes are involved in the hydroxylation reactions that are essential for bile acid synthesis. researchgate.netresearchgate.netnih.gov

The key CYP enzymes in the context of bile acid synthesis from cholesterol include:

CYP7A1 (Cholesterol 7α-hydroxylase): This enzyme catalyzes the initial and rate-limiting step in the classic pathway of bile acid synthesis, the 7α-hydroxylation of cholesterol. youtube.comnumberanalytics.com

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is crucial in the alternative (acidic) pathway of bile acid synthesis, initiating the oxidation of the cholesterol side chain. researchgate.netnih.govnih.gov It can also catalyze the 27-hydroxylation of 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol. nih.gov

CYP8B1 (Sterol 12α-hydroxylase): This enzyme is responsible for the 12α-hydroxylation of bile acid precursors, directing the pathway towards the synthesis of cholic acid. wikipedia.org Its substrate can be 5beta-cholestane-3alpha,7alpha-diol. wikipedia.org

CYP46A1 (Cholesterol 24-hydroxylase): This enzyme is primarily found in the brain and is responsible for the synthesis of 24-hydroxycholesterol from cholesterol. youtube.com

The hydroxylation of the cholestane molecule at various positions by these CYP enzymes is a key determinant of the final bile acid product.

Enzyme Function Substrate(s) in Bile Acid Synthesis Product(s) in Bile Acid Synthesis
AKR1C4 Reduction of 3-keto group5β-cholestan-7α,24(S)-diol-3-one5β-cholestan-3α,7α,24(S)-triol
CYP7A1 7α-hydroxylationCholesterol7α-hydroxycholesterol
CYP27A1 Side-chain oxidationCholesterol, 5 beta-cholestane-3 alpha,7 alpha,12 alpha-triol27-hydroxycholesterol, 3 alpha,7 alpha,12 alpha-trihydroxy-5 beta-cholestanoic acid
CYP8B1 12α-hydroxylation5beta-cholestane-3alpha,7alpha-diol5beta-cholestane-3alpha,7alpha,12alpha-triol
CYP46A1 24-hydroxylationCholesterol24-hydroxycholesterol
CYP27A1 (Sterol 27-Hydroxylase) Activity and its Broader Substrate Specificity

The enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene, is a mitochondrial cytochrome P450 monooxygenase that plays a crucial role in the initial steps of the acidic pathway of bile acid synthesis. wikipedia.orgnih.govnih.gov Its primary function in this pathway is the hydroxylation of the terminal methyl group of the cholesterol side chain. jensenlab.org This process involves a three-step reaction, yielding a C26 alcohol, then a C26 aldehyde, and finally a C26 carboxylic acid. genecards.org

CYP27A1 exhibits a broad substrate specificity, acting on various cholesterol intermediates. semanticscholar.orgnih.govcapes.gov.br The enzyme's activity is generally higher with more polar substrates. nih.govcapes.gov.br For instance, it hydroxylates cholesterol more efficiently than cholesterol oleate (B1233923) but less efficiently than cholesterol sulfate. nih.govcapes.gov.br Notably, sterols with a 3-oxo-Δ4 structure are hydroxylated at a significantly higher rate than their 3β-hydroxy-Δ5 counterparts. nih.govcapes.gov.br The order of hydroxylation rates for several sterols by CYP27A1 is as follows: 7α-hydroxy-4-cholesten-3-one > 4-cholesten-3-one (B1668897) > 7α-hydroxycholesterol > 24-hydroxy-4-cholesten-3-one > cholesterol > 25-hydroxy-4-cholesten-3-one > 24-hydroxycholesterol ≥ 25-hydroxycholesterol. nih.gov

Mutations in the CYP27A1 gene lead to cerebrotendinous xanthomatosis (CTX), a rare lipid storage disease characterized by the accumulation of bile alcohols and cholestanol. wikipedia.orgnih.govcapes.gov.br The enzyme is also involved in the metabolism of cholestanol, which may be important in the context of CTX. jensenlab.orgnih.govcapes.gov.br Furthermore, CYP27A1 can hydroxylate oxysterols like 24S-hydroxycholesterol and 25-hydroxycholesterol, albeit less efficiently than cholesterol, which may have implications for the regulation of gene expression mediated by these molecules. semanticscholar.orgnih.govcapes.gov.br

CYP3A4 and Related Isoforms in 25-Hydroxylation Pathways

Cytochrome P450 3A4 (CYP3A4) is a major enzyme in drug metabolism, but it also plays a significant role in the biotransformation of bile acids. nih.govamegroups.org In the context of bile acid synthesis, CYP3A4 is involved in the side-chain hydroxylation of sterol intermediates. nih.gov Specifically, it catalyzes the 25- and 26-hydroxylation of 5β-cholestane-3α,7α,12α-triol. nih.gov Furthermore, it is responsible for the 23R-, 24R-, 24S-, and 27-hydroxylations of 5β-cholestane-3α,7α,12α,25-tetrol. nih.gov

Studies have shown a strong correlation between the activities of these specific hydroxylations and the activity of testosterone (B1683101) 6β-hydroxylase, a marker for CYP3A4 activity, in human liver microsomes. nih.gov The use of troleandomycin, a specific inhibitor of CYP3A, markedly suppresses these microsomal side-chain hydroxylations in both mouse and human livers. nih.gov Experiments with recombinant human CYP3A4 have confirmed that these various side-chain hydroxylations are indeed catalyzed by this single enzyme. nih.gov

The role of CYP3A4 becomes particularly important in conditions where the primary pathway of bile acid synthesis is impaired, such as in cerebrotendinous xanthomatosis (CTX), which results from mutations in the CYP27A1 gene. nih.gov In a mouse model of CTX (Cyp27-/- mice), there is a significant upregulation of CYP3A activity, which is not observed in human CTX patients. nih.gov This suggests a species-specific compensatory mechanism.

CYP8B1 (Sterol 12α-Hydroxylase) in Context of Bile Acid Divergence

Sterol 12α-hydroxylase, encoded by the CYP8B1 gene, is a key enzyme in the classical (neutral) pathway of bile acid synthesis that determines the ratio of cholic acid to chenodeoxycholic acid. sinobiological.comwikipedia.orgnih.gov This enzyme, located in the endoplasmic reticulum, catalyzes the conversion of 7α-hydroxy-4-cholesten-3-one to 7α,12α-dihydroxy-4-cholesten-3-one. sinobiological.comwikipedia.org The introduction of a 12α-hydroxyl group directs the pathway towards the synthesis of cholic acid. nih.gov In the absence of CYP8B1 activity, the pathway primarily produces chenodeoxycholic acid. nih.gov

The expression of CYP8B1 is subject to negative feedback regulation by bile acids, particularly cholic acid. nih.gov This regulation is mediated, in part, by the nuclear receptor farnesoid X receptor (FXR). nih.gov

Regulation of Specific Hydroxylase Activities

The regulation of hydroxylase activities involved in bile acid synthesis is a complex process crucial for maintaining cholesterol homeostasis. The key regulatory enzyme in the classical pathway is cholesterol 7α-hydroxylase (CYP7A1), while sterol 27-hydroxylase (CYP27A1) initiates the alternative pathway. nih.govresearchgate.net

The activity of CYP7A1 is tightly regulated, primarily through negative feedback inhibition by bile acids. nih.govdocumentsdelivered.com This feedback mechanism is largely mediated by the nuclear receptor FXR. nih.gov When bile acid levels are high, they activate FXR, which in turn induces the expression of the small heterodimer partner (SHP). SHP then inhibits the transcription of the CYP7A1 gene. nih.gov The composition of the bile acid pool is also important, with chenodeoxycholic acid being a more potent repressor of CYP7A1 activity than ursodeoxycholic acid. documentsdelivered.com

The regulation of CYP27A1 is less well understood but it is known to be expressed in many tissues. wikipedia.org Its activity can be influenced by the polarity of its substrates. nih.govcapes.gov.br

CYP8B1, which determines the cholic acid to chenodeoxycholic acid ratio, is also regulated by bile acids through FXR. nih.gov Cholic acid itself is an important negative regulator of CYP8B1 expression. nih.gov

Furthermore, the activity of CYP3A4, involved in the hydroxylation of bile acid intermediates, is inducible by bile acids through the activation of nuclear receptors like PXR and FXR, providing a detoxification pathway when bile acids accumulate. nih.govamegroups.org

Classical (Neutral) Pathway and Alternative (Acidic) Pathway Integration

The synthesis of bile acids proceeds through two main interconnected pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govresearchgate.netnih.gov The compound 5β-cholestane-3α,7α,24-triol is an intermediate primarily associated with the alternative pathway.

The classical pathway is initiated in the endoplasmic reticulum by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway. nih.govresearchgate.netnih.gov The product, 7α-hydroxycholesterol, is then converted to 7α-hydroxy-4-cholesten-3-one. researchgate.net At this point, the pathway can diverge towards the synthesis of either cholic acid or chenodeoxycholic acid, depending on the action of CYP8B1. sinobiological.comresearchgate.net

The alternative pathway begins in the mitochondria with the action of sterol 27-hydroxylase (CYP27A1) on cholesterol, producing 27-hydroxycholesterol. wikipedia.orgnih.govresearchgate.net This is then hydroxylated at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) in the endoplasmic reticulum. researchgate.netyoutube.com Subsequent enzymatic steps lead to the formation of chenodeoxycholic acid. youtube.com The formation of 5β-cholestane-3α,7α,24-triol occurs within this acidic pathway.

While the classical pathway is considered the major route for bile acid synthesis in humans, the alternative pathway plays a significant role, particularly in generating regulatory oxysterols. nih.govcreative-proteomics.com The two pathways are integrated, with intermediates potentially being shuttled between them, although the precise nature of this integration is still under investigation. Both pathways ultimately lead to the formation of the primary bile acids, cholic acid and chenodeoxycholic acid. nih.gov

Stereospecificity of Enzymatic Reactions (e.g., 24R and 24S Epimers)

The enzymatic reactions involved in the metabolism of the cholesterol side chain often exhibit a high degree of stereospecificity. This is particularly evident in the hydroxylation at the C-24 position, leading to the formation of 24R and 24S epimers.

The formation of 5β-cholestane-3α,7α,24-triol can result in both the 24R and 24S epimers. nih.gov These epimers can be separated and have been characterized, indicating that the enzymatic processes involved can produce distinct stereoisomers. nih.gov The reduction of 5β-cholestan-7α,24(S)-diol-3-one specifically yields 5β-cholestan-3α,7α,24(S)-triol, a reaction catalyzed by 3α-hydroxysteroid dehydrogenase. reactome.orgreactome.org

The enzyme CYP27A1, which is crucial in the initial steps of the acidic pathway, introduces a hydroxyl group at the C-26 position with R stereochemistry at C-25. genecards.orgnih.gov This stereospecificity is a key feature of the enzyme's catalytic activity.

Furthermore, in the context of side-chain hydroxylations catalyzed by CYP3A4, specific stereoisomers are formed, including 23R-, 24R-, and 24S-hydroxylated products of 5β-cholestane-3α,7α,12α,25-tetrol. nih.gov The ability to produce and distinguish between these epimers is critical for understanding the precise metabolic fate of cholesterol and the biological activities of the resulting bile acid intermediates.

Intracellular Localization of Metabolic Steps (e.g., Microsomal, Mitochondrial, Cytosolic)

The biosynthesis of bile acids, including the formation and metabolism of 5β-cholestane-3α,7α,24-triol, is a complex process that involves enzymes located in multiple subcellular compartments. nih.govnih.gov

Mitochondria: The initial step of the alternative pathway of bile acid synthesis is catalyzed by sterol 27-hydroxylase (CYP27A1), which is located in the inner mitochondrial membrane. wikipedia.orgjensenlab.orggenecards.orgnih.gov The transport of cholesterol to CYP27A1 is a key regulatory step. nih.gov

Microsomes (Endoplasmic Reticulum): The classical pathway of bile acid synthesis is initiated by cholesterol 7α-hydroxylase (CYP7A1), a microsomal enzyme. nih.govnih.govacs.org Other key enzymes located in the endoplasmic reticulum include oxysterol 7α-hydroxylase (CYP7B1), which acts on the products of CYP27A1 in the alternative pathway, and sterol 12α-hydroxylase (CYP8B1), which is responsible for the synthesis of cholic acid. nih.govwikipedia.orgresearchgate.net CYP3A4, which is involved in the further hydroxylation of bile acid intermediates, is also a microsomal enzyme. nih.govnih.gov

Cytosol: Some of the enzymatic steps in bile acid synthesis occur in the cytosol. For example, the reduction of 5β-cholestan-7α,24(S)-diol-3-one to 5β-cholestan-3α,7α,24(S)-triol is catalyzed by the cytosolic enzyme 3α-hydroxysteroid dehydrogenase (AKR1C4). reactome.org

The coordinated action of enzymes in these different cellular compartments is essential for the efficient conversion of cholesterol into bile acids. The shuttling of intermediates between mitochondria, the endoplasmic reticulum, and the cytosol is a critical aspect of this metabolic pathway.

EnzymeSubcellular LocalizationPathway InvolvementKey Reaction
CYP27A1 Mitochondria wikipedia.orgjensenlab.orgnih.govAlternative (Acidic) Pathway wikipedia.orgnih.govCholesterol side-chain oxidation genecards.org
CYP3A4 Microsomes (ER) nih.govnih.govBile Acid Hydroxylation25- and 26-hydroxylation of intermediates nih.gov
CYP8B1 Microsomes (ER) wikipedia.orgClassical (Neutral) Pathway12α-hydroxylation for cholic acid synthesis sinobiological.comnih.gov
CYP7A1 Microsomes (ER) nih.govnih.govClassical (Neutral) PathwayRate-limiting 7α-hydroxylation of cholesterol researchgate.net
CYP7B1 Microsomes (ER) researchgate.netAlternative (Acidic) Pathway7α-hydroxylation of oxysterols youtube.com
AKR1C4 Cytosol reactome.orgBile Acid SynthesisReduction of a 3-oxo group reactome.org

Biological Functions and Molecular Mechanisms in Experimental Systems

Role in Cholesterol Degradation and Homeostasis in Model Organisms

5β-Cholestane-3α,7α,24-triol is a key intermediate in one of the major pathways for cholesterol degradation: the synthesis of primary bile acids. researchgate.net Specifically, it is a precursor in the biosynthesis of chenodeoxycholic acid, a process crucial for eliminating excess cholesterol from the body. nih.govresearchgate.net The formation of primary bile acids like cholic acid and chenodeoxycholic acid, which are synthesized in the liver from cholesterol, is a vital component of maintaining cholesterol homeostasis. researchgate.net

Interactive Table: Key Intermediates in Chenodeoxycholic Acid Synthesis
Precursor/IntermediateEnzyme/ProcessProductSignificance in Pathway
CholesterolCholesterol 7α-hydroxylase (CYP7A1)7α-hydroxycholesterolRate-limiting step in the classic bile acid synthesis pathway.
5β-cholest-24-ene-3α,7α-diolHydroboration-oxidation5β-Cholestane-3α,7α,24-triol Formation of the 24-hydroxylated intermediate. nih.govresearchgate.net
5β-Cholestane-3α,7α,24-triol Further oxidation3α,7α-dihydroxy-5β-cholestanoic acidSide-chain oxidation leading towards the final bile acid structure.
3α,7α-dihydroxy-5β-cholestanoic acidPeroxisomal β-oxidationChenodeoxycholic acidFormation of a primary bile acid, a key molecule for cholesterol homeostasis.

Involvement in Cellular Signaling Pathways and Lipid Transport Mechanisms

Bile acids and their precursors are not merely metabolic end-products; they are active signaling molecules that regulate their own synthesis and transport, as well as broader metabolic pathways. researchgate.net While direct signaling roles for 5β-Cholestane-3α,7α,24-triol are not extensively documented, its position as an intermediate in the synthesis of chenodeoxycholic acid—a potent signaling molecule—is significant. A related compound, 5β-Cholestane-3α,7α,12α-triol, is known to be involved in cell signaling and lipid transport processes. hmdb.ca

Bile acids execute their signaling functions primarily by activating nuclear receptors and G-protein coupled receptors. researchgate.net This activation influences a cascade of downstream events, including the expression of genes involved in lipid transport. The conversion of cholesterol into bile alcohols like 5β-Cholestane-3α,7α,24-triol and subsequently into bile acids is fundamental to the transport and elimination of lipids. These amphipathic molecules facilitate the absorption of dietary fats and fat-soluble vitamins in the intestine. researchgate.net

Modulation of Nuclear Receptors and Gene Expression (e.g., FXR Ligands where relevant to oxysterols)

The regulation of cholesterol and bile acid metabolism is tightly controlled by a network of nuclear receptors that function as ligand-activated transcription factors. Key among these are the Farnesoid X Receptor (FXR) and Liver X Receptors (LXRs). researchgate.netresearchgate.net Oxysterols, the broad class of cholesterol oxidation products to which 5β-Cholestane-3α,7α,24-triol belongs, are recognized as important ligands for these receptors. researchgate.net

Primary bile acids, particularly chenodeoxycholic acid, are the most potent endogenous ligands for FXR. researchgate.net The synthesis of chenodeoxycholic acid from cholesterol, proceeding through intermediates like 5β-Cholestane-3α,7α,24-triol, is therefore critical for generating the ligands that activate FXR. Once activated, FXR orchestrates a negative feedback loop to suppress bile acid synthesis by inhibiting the expression of the CYP7A1 gene, which encodes the rate-limiting enzyme in the pathway. This demonstrates that while 5β-Cholestane-3α,7α,24-triol may not be a direct ligand for FXR, its production is an essential step in the metabolic cascade that ultimately modulates FXR activity and the expression of genes central to cholesterol homeostasis.

Functional Studies in In Vitro Cell Culture Models

The study of 5β-Cholestane-3α,7α,24-triol and its role in bile acid synthesis has been facilitated by various in vitro models. The compound and its epimers have been synthesized specifically for use in biological studies of chenodeoxycholic acid biosynthesis. nih.govresearchgate.net

In vitro experiments using subcellular fractions from rat liver have provided insights into the metabolism of related precursors. Incubations of rat liver mitochondria with 5β-cholestane-3α,7α-diol demonstrated that this precursor is readily hydroxylated at the C-26 position, a step analogous to the C-24 hydroxylation that forms the subject compound. nih.gov Furthermore, human hepatoblastoma cell lines, such as HepG2, have been utilized as in vitro models to study bile acid synthesis. researchgate.net These cells are capable of synthesizing and secreting chenodeoxycholic acid, which implies the functional presence of the entire biosynthetic pathway, including the formation of intermediates like 5β-Cholestane-3α,7α,24-triol. researchgate.net

Insights from Animal Models of Lipid Metabolism and Aging (e.g., Rat, Hamster Studies)

Studies in animal models and humans have provided direct evidence for the involvement of C27 bile alcohols in lipid metabolism. A metabolomics study of preterm infants found that serum levels of 5β-Cholestane-3α,7α,24-triol were significantly elevated in those exposed to histological chorioamnionitis, a condition linked to inflammation and altered immune and lipid metabolism. nih.gov This finding points to a potential role for this metabolite as a biomarker in conditions involving dysregulated lipid metabolism.

Interactive Table: Fold Change of Serum 5β-Cholestane-3α,7α,24-triol in Preterm Infants
ConditionMetaboliteFold ChangeP-valueReference
Histological Chorioamnionitis5β-Cholestane-3α,7α,24-triol 2.036.08E-5 nih.gov

Experiments using labeled compounds in humans have further clarified the metabolic fate of these intermediates in vivo. A study involving patients with biliary diversion who were administered labeled 5β-cholestane-3α,26-triol showed that it was efficiently converted to both cholic and chenodeoxycholic acids. researchgate.net This demonstrates the capacity of the in vivo system to process these C27 triols into mature bile acids. Similarly, studies in rats using labeled 5β-cholestane-3α,7α-diol confirmed its role as a substrate for hydroxylation by liver enzymes, a critical step in the bile acid synthesis pathway. nih.gov

Pathophysiological Relevance in Model Systems

Mechanistic Studies of Disease Pathogenesis in Animal Models

Mechanistic studies in animal and cell models have provided insight into how the accumulation of bile acid precursors contributes to cellular and tissue damage. As a class, C27-bile acid intermediates have been shown to be more cytotoxic than their mature C24-bile acid counterparts. nih.gov Research using rat hepatoma cell lines demonstrated that these intermediates can decrease cell viability and impair mitochondrial function by inhibiting the respiratory chain and stimulating the production of reactive oxygen species (ROS). nih.gov This mitochondrial toxicity is a plausible mechanism contributing to the liver disease seen in peroxisomal disorders where such intermediates accumulate. nih.gov

A key mechanistic discovery from Cyp27a1 knockout mouse models relates to the activation of the nuclear xenobiotic receptor, the pregnane (B1235032) X receptor (PXR). In these mice, the buildup of bile acid intermediates, including the related compound 5β-cholestan-3α,7α,12α-triol, acts as an endogenous ligand for PXR. pnas.org Activation of PXR leads to the induction of its target genes, notably Cyp3a11, which encodes a cytochrome P450 enzyme capable of hydroxylating and thus detoxifying these sterol precursors. pnas.org This feedforward regulatory loop, where the accumulating substrates induce their own metabolism and excretion, helps explain the milder disease phenotype in mice compared to humans, in whom this PXR-mediated response is not as robust. pnas.org

Aberrant Metabolic Profiles of Related Compounds in Experimental Conditions

The creation of knockout mouse models with targeted disruptions in key bile acid synthesis genes has been instrumental in characterizing aberrant metabolic profiles. By comparing wild-type (WT) mice with those lacking Cyp7a1 (classical pathway), Cyp27a1 (alternative pathway), or both (DKO - double knockout), researchers can observe the specific consequences of each genetic block. nih.gov

The following table summarizes the changes in the relative abundance of major bile acids in the liver of these experimental models.

These models demonstrate how blocking specific enzymatic steps leads to profound shifts in the metabolic profiles of related bile acids and their precursors.

Implications for Metabolic Regulation in Research Models

The discovery that bile acid intermediates can activate PXR in mouse models provides a clear example of a feedforward regulatory system that protects against the accumulation of potentially toxic metabolites. pnas.org This finding underscores the intricate cross-talk between metabolic pathways and nuclear receptor signaling in maintaining homeostasis.

Furthermore, the development of DKO mice, which have a drastically reduced endogenous bile acid pool but retain a functional response to synthetic farnesoid X receptor (FXR) agonists, offers a powerful tool for metabolic research. nih.govresearchgate.net These animals serve as a "clean slate" model, enabling scientists to study the specific effects of reintroducing individual bile acids or administering drugs that target FXR without the confounding influence of a complex endogenous bile acid background. nih.gov This allows for a more precise dissection of the roles different bile acids play in regulating genes involved in lipid, glucose, and energy metabolism.

Advanced Analytical Methodologies for Research on 5β Cholestane 3α,7α,24 Triol

Chromatographic Separation Techniques for Isomers and Metabolites

Chromatographic methods are fundamental to the analysis of 5β-cholestane-3α,7α,24-triol, enabling the separation of this compound from a complex mixture of structurally similar bile alcohol isomers and metabolites.

Gas-liquid chromatography (GLC) has been a cornerstone in the characterization of bile alcohols like 5β-cholestane-3α,7α,24-triol. Following derivatization to enhance volatility, GLC allows for the separation of different isomers. For instance, the purity of diastereomeric tetrols, including related cholestane (B1235564) structures, has been ascertained using GLC, which helps in distinguishing between closely related compounds. nih.gov Similarly, GLC has been employed to characterize the 24R and 24S epimers of 5β-cholestane-3α,7α,24-triol after their resolution by other techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the separation of non-volatile and thermally labile compounds like bile alcohols in their native form. While specific HPLC methods for 5β-cholestane-3α,7α,24-triol are not detailed in the provided results, its application is a standard practice in the broader field of bile acid analysis.

Thin-layer chromatography (TLC) serves as a versatile tool for both the analytical and preparative-scale separation of 5β-cholestane-3α,7α,24-triol and its isomers. Researchers have successfully used preparative TLC to resolve the 24R and 24S epimers of 5β-cholestane-3α,7α,24-triol, which were subsequently characterized by other methods. nih.gov Analytical TLC is also crucial for monitoring the progress of chemical syntheses and for the initial separation of diastereomeric mixtures of related cholestane-tetrols. nih.govnih.gov

Table 1: Chromatographic Methods for 5β-Cholestane-3α,7α,24-triol and Related Compounds

TechniqueApplicationKey Findings
Gas-Liquid Chromatography (GLC)Purity assessment and characterizationAscertained the purity of cholestane-tetrol diastereomers. nih.gov Characterized resolved 24R and 24S epimers of 5β-cholestane-3α,7α,24-triol. nih.gov
Thin-Layer Chromatography (TLC)Preparative and analytical separationResolved 24R and 24S epimers of 5β-cholestane-3α,7α,24-triol. nih.gov Separated diastereomeric cholestane-tetrols. nih.gov

Mass Spectrometry (MS) for Identification and Quantification in Complex Biological Matrices

Mass spectrometry (MS) is an indispensable technique for the definitive identification and sensitive quantification of 5β-cholestane-3α,7α,24-triol in complex biological samples.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, providing a robust method for analyzing bile alcohol profiles. The mass spectra of derivatized 5β-cholestane-3α,7α,24-triol and its isomers provide unique fragmentation patterns that serve as fingerprints for their identification. nih.gov This technique was instrumental in the characterization of synthesized (24R and 24S)-5β-cholestane-3α,7α,24,25-tetrols, confirming their structure. nih.gov The Human Metabolome Database provides predicted GC-MS spectra for the related compound 5β-cholestane-3α,7α,12α-triol, both in its non-derivatized form and as a trimethylsilyl (B98337) (TMS) derivative, which illustrates the utility of this technique. hmdb.ca

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a premier analytical platform for metabolomics, including the analysis of bile acids and their precursors. It allows for the direct analysis of these compounds in biological fluids with minimal sample preparation. While specific LC-MS data for 5β-cholestane-3α,7α,24-triol is not extensively detailed in the search results, experimental MS/MS data for the related 5β-cholestane-3α,7α,12α-triol is available, showing characteristic precursor ions and fragmentation patterns that are crucial for its identification in complex mixtures. nih.gov

Table 2: Mass Spectrometry Data for Related Cholestane Triols

CompoundTechniquePrecursor Ion (m/z)Key Fragments (m/z)
5β-Cholestane-3α,7α,12α-triolOther MS (Experimental)[M+Na]+: 443.35443.349396, 444.350800, 461.358337, 367.336273, 441.329346 nih.gov
5β-Cholestane-3α,7α,12α-triolOther MS (Experimental)[2M+H]+: 841.728367.332764, 368.337830, 385.345276, 386.347717, 369.340424 nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are vital for the unambiguous structural elucidation of 5β-cholestane-3α,7α,24-triol and for differentiating it from its isomers.

Infrared (IR) spectroscopy and proton magnetic resonance (PMR) spectroscopy have been used in conjunction with other techniques to characterize the synthesized 24R and 24S epimers of 5β-cholestane-3α,7α,24-triol. nih.gov Furthermore, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has proven effective in distinguishing between the 25R and 25S diastereoisomers of the related 5β-cholestane-3α,7α,26-triol, demonstrating the power of NMR in resolving subtle stereochemical differences. researchgate.net Observed differences in the chemical shifts of the side-chain carbons allowed for the differentiation of these isomers. researchgate.net While direct spectroscopic data for 5β-cholestane-3α,7α,24-triol is not provided, these examples with closely related structures underscore the importance of spectroscopic techniques in the definitive characterization of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of steroidal compounds like 5β-Cholestane-3α,7α,24-triol. It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton environment. For 5β-Cholestane-3α,7α,24-triol, specific protons, such as those attached to carbons bearing hydroxyl groups (C3, C7, C24) and the angular methyl groups (C18, C19), exhibit characteristic signals that are crucial for structural confirmation. nih.gov Analysis of the coupling constants can help in assigning the stereochemistry of the hydroxyl groups and the ring junctions.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups. In the context of cholestane triols, ¹³C NMR is particularly powerful for differentiating between stereoisomers. researchgate.net While the chemical shifts for the core steroid nucleus (carbons 1-20) may be nearly identical between epimers, the side-chain carbons often show observable chemical shift differences, enabling the distinction between isomers such as the (24R) and (24S) forms of 5β-Cholestane-3α,7α,24-triol. nih.govresearchgate.net

Interactive Table 1: Representative NMR Data for Cholestane-type Steroids Note: The following data represents typical chemical shift ranges for key nuclei in cholestane triols, based on principles from related compound analysis. Actual values can vary based on solvent and specific stereochemistry.

NucleusTypeTypical Chemical Shift (ppm)Structural Information
¹H-CH-OH (C3, C7, C24)3.5 - 4.1Protons on carbons bearing hydroxyl groups.
¹HAngular Methyl (C18)~0.65Characteristic signal for the C18 methyl group.
¹HAngular Methyl (C19)~0.92Characteristic signal for the C19 methyl group.
¹³CC-OH (C3, C7, C24)65 - 75Carbons attached to hydroxyl functional groups.
¹³CSide-chain Carbons10 - 60Sensitive to stereochemistry at C24.
¹³CAngular Methyl (C18)~12Characteristic signal for the C18 methyl carbon.
¹³CAngular Methyl (C19)~23Characteristic signal for the C19 methyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the analysis of 5β-Cholestane-3α,7α,24-triol, IR spectroscopy serves as a rapid and effective method to confirm the presence of its defining hydroxyl groups. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

The most prominent feature in the IR spectrum of this triol is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. The broadness of this peak is due to intermolecular hydrogen bonding. Additionally, C-O stretching vibrations typically appear in the fingerprint region, between 1000 and 1260 cm⁻¹.

Interactive Table 2: Characteristic Infrared Absorption Bands for 5β-Cholestane-3α,7α,24-triol

Vibrational ModeTypical Frequency Range (cm⁻¹)Bond TypeSignificance
O-H Stretch3200 - 3600 (broad)Alcohol (-OH)Confirms the presence of hydroxyl groups.
C-H Stretch2850 - 3000Alkane (C-H)Indicates the saturated hydrocarbon framework.
C-O Stretch1000 - 1260Alcohol (C-O)Further evidence of the hydroxyl functional groups.

Isotopic Labeling Strategies for Metabolic Tracing Studies (e.g., Stable and Radioactive Tracers)

Isotopic labeling is a powerful strategy used to trace the metabolic pathways of compounds within a biological system. This involves replacing one or more atoms of the molecule with their isotope. These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by analytical methods due to their mass difference (stable isotopes) or radioactivity (radioactive isotopes).

For studying the metabolism of cholestane derivatives, radioactive tracers such as tritium (B154650) (³H) have been historically employed. nih.gov For instance, a closely related precursor, 5β-[11,12-³H]cholestane-3α,7α-diol, was synthesized to investigate its subsequent hydroxylation. nih.gov By introducing this tritium-labeled compound into a biological system (e.g., liver mitochondria), researchers can track its conversion into other products. nih.gov The radioactivity of the metabolites allows for their detection and quantification, providing direct evidence of specific metabolic steps, such as the hydroxylation at the C-26 position to form bile acids. nih.gov

Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are increasingly used as a safer alternative to radioactive tracers. When a compound labeled with stable isotopes is introduced into a system, its metabolic products can be identified and quantified using mass spectrometry, which detects the increase in mass conferred by the isotopes. This approach is central to modern metabolomics and flux analysis studies.

Development and Validation of Quantitative Analytical Assays for Research Applications

The development of robust and reliable quantitative analytical assays is crucial for determining the concentration of 5β-Cholestane-3α,7α,24-triol in research samples. These assays typically involve chromatographic separation followed by detection. Techniques such as gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) have been used for the separation and characterization of its epimers. nih.gov Modern methods often rely on High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors. kemdikbud.go.id

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. gavinpublishers.com This process involves evaluating several key performance parameters to demonstrate the method's reliability, accuracy, and precision. gavinpublishers.comresearchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. gavinpublishers.com

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study by spiking a blank matrix with a known amount of the analyte. gavinpublishers.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Interactive Table 3: Typical Parameters for Validation of a Quantitative Chromatographic Assay Based on general principles and examples from related compound analysis. kemdikbud.go.idgavinpublishers.com

Validation ParameterTypical Acceptance CriterionPurpose
Linearity (Coefficient of Determination, r²)≥ 0.99Demonstrates a proportional response to concentration.
Accuracy (Recovery)80% - 120%Ensures the measured value is close to the true value.
Precision (RSD%)≤ 15% for trace analysisConfirms the repeatability and reproducibility of the method.
SpecificityNo interference at the analyte's retention timeGuarantees the signal is from the target compound only.
Limit of Detection (LOD)Signal-to-Noise Ratio of ~3:1Defines the minimum concentration the method can detect.
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of ~10:1Defines the minimum concentration the method can reliably quantify.

Synthetic Chemistry and Derivatization Strategies for Research Applications

Chemical Synthesis Procedures for 5β-Cholestane-3α,7α,24-triol and its Stereoisomers

The chemical synthesis of 5β-Cholestane-3α,7α,24-triol and its stereoisomers has been achieved through various multi-step procedures, often starting from readily available bile acids or sterols. These synthetic routes are designed to introduce the required hydroxyl groups with specific stereochemistry and to construct the cholestane (B1235564) side chain.

A notable method for the preparation of the (24R) and (24S) stereoisomers of 5β-Cholestane-3α,7α,24-triol involves a hydroboration-oxidation reaction sequence. nih.govresearchgate.net This procedure starts with the dehydration of 5β-cholestane-3α,7α,25-triol, which yields a mixture of unsaturated bile alcohols, including 5β-cholest-24-ene-3α,7α-diol. nih.gov The subsequent hydroboration and oxidation of this Δ24-unsaturated intermediate lead to the formation of 5β-Cholestane-3α,7α,24-triol. nih.gov The resulting epimeric mixture at the C-24 position can then be resolved using chromatographic techniques such as thin-layer chromatography (TLC) to isolate the individual (24R) and (24S) isomers. nih.govresearchgate.net

Another approach to generating related cholestane triols and tetrols involves the osmium tetroxide oxidation of unsaturated precursors. For instance, (24R and 24S)-5β-cholestane-3α,7α,24,25-tetrols have been synthesized from 5β-cholest-24-ene-3α,7α-diol via this method, with the diastereomeric products being separated by TLC. nih.gov The structures and stereochemistry of the synthesized compounds are typically confirmed through a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas-liquid chromatography (GLC). nih.govresearchgate.netresearchgate.net

The table below summarizes a general synthetic approach for obtaining 5β-Cholestane-3α,7α,24-triol stereoisomers.

StepDescriptionStarting MaterialKey ReagentsProduct
1Dehydration5β-cholestane-3α,7α,25-triolAcetic anhydride, Glacial acetic acid5β-cholest-24-ene-3α,7α-diol
2Hydroboration-Oxidation5β-cholest-24-ene-3α,7α-diolDiborane, Hydrogen peroxide, Sodium hydroxide(24R/S)-5β-Cholestane-3α,7α,24-triol
3Isomer Separation(24R/S)-5β-Cholestane-3α,7α,24-triolPreparative Thin-Layer Chromatography(24R)-5β-Cholestane-3α,7α,24-triol and (24S)-5β-Cholestane-3α,7α,24-triol

Preparation of Labeled Compounds for Metabolic Studies

One common strategy is the introduction of tritium (B154650) via catalytic reduction of an unsaturated precursor with tritium gas. mdpi.com For instance, a double bond introduced at a suitable position in the cholestane skeleton could be reduced with ³H₂ gas in the presence of a metal catalyst like palladium or platinum to yield the tritiated analogue. The synthesis of tritium-labeled 14α-methyl-5α-cholest-7-en-3β-ol demonstrates the feasibility of this approach in related steroidal systems. nih.gov

Another powerful technique is metal-catalyzed hydrogen isotope exchange, where hydrogen atoms in the molecule are directly swapped with tritium or deuterium (B1214612). mdpi.com This method can often be performed on the final compound, simplifying the synthetic route. Additionally, tritide (B1234025) reagents can be used to introduce tritium during the synthesis, for example, by reducing a ketone or ester functional group. mdpi.com

The choice of labeling strategy depends on the desired position of the label, the required specific activity, and the stability of the label under metabolic conditions. The labeled compounds are essential for quantitative metabolic profiling, pharmacokinetic studies, and identifying downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations

To investigate the structure-activity relationships of 5β-Cholestane-3α,7α,24-triol, a variety of structural analogues and derivatives can be synthesized. These modifications can include altering the number and position of hydroxyl groups, changing the stereochemistry at different chiral centers, and modifying the length or functionality of the side chain.

The synthesis of related bile alcohol derivatives provides a template for creating such analogues. For example, methods have been developed for the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol starting from cholic acid. researchgate.net These syntheses involve a series of chemical transformations to modify the steroid nucleus and extend the side chain, offering pathways to a range of polyhydroxylated cholestanes. researchgate.net

Furthermore, the preparation of epimers at C-24 and C-25, as seen in the synthesis of (24R/S)-5β-cholestane-3α,7α,24-triols and (25R/S)-5β-cholestane-3α,7α,26-triols, is crucial for understanding the stereochemical requirements for biological activity. nih.gov By systematically modifying the structure of 5β-Cholestane-3α,7α,24-triol and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects.

The table below outlines examples of structural analogues of 5β-Cholestane-3α,7α,24-triol that are valuable for SAR studies.

Analogue NameStructural Modification from 5β-Cholestane-3α,7α,24-triolPotential Research Application
(24R)-5β-Cholestane-3α,7α,24-triolSpecific stereoisomer at C-24Investigating stereospecificity of biological targets
(24S)-5β-Cholestane-3α,7α,24-triolSpecific stereoisomer at C-24Investigating stereospecificity of biological targets
5β-cholestane-3α,7α,25-triolHydroxyl group at C-25 instead of C-24Understanding the importance of the C-24 hydroxyl group
5β-cholestane-3α,7α,26-triolHydroxyl group at C-26 instead of C-24Probing the role of side-chain hydroxylation position
5β-cholestane-3α,7α,12α,24-tetrolAdditional hydroxyl group at C-12Exploring the effect of increased hydrophilicity on the steroid nucleus

Methodological Advancements in Steroid Synthesis for Research Reference Standards

The synthesis of high-purity reference standards is critical for the accurate quantification and identification of steroids in biological samples. Recent advancements in synthetic organic chemistry are continuously improving the efficiency, selectivity, and sustainability of steroid synthesis.

Advances in purification techniques, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), are also crucial for obtaining reference standards of the required purity. The development of robust analytical methods for the characterization of these standards, including advanced NMR and MS techniques, ensures their structural integrity and accurate quantification.

These methodological advancements not only facilitate the synthesis of known steroids like 5β-Cholestane-3α,7α,24-triol but also enable the creation of novel derivatives and labeled compounds, thereby expanding the toolbox for steroid research.

Comparative Biochemistry and Evolutionary Aspects of Cholestane Triols

Occurrence and Metabolism of Related Bile Alcohols Across Different Species

Bile salts, the water-soluble end-products of cholesterol metabolism, exhibit remarkable structural diversity across the vertebrate lineage. nih.govuchicago.edu This diversity is particularly evident in the distribution of bile alcohols, which are considered an evolutionarily ancient class of bile salts. nih.gov These are typically C27 steroids, retaining the full carbon skeleton of their cholesterol precursor. nih.gov

The most primitive bile salts are believed to be 5α-bile alcohols, which feature a planar steroid nucleus and are the dominant form in jawless (Agnatha) and lobe-finned fish. nih.govuchicago.edu In contrast, 5β-cholestane compounds, like the subject of this article, have a characteristic 'bent' shape due to the cis-fusion of the A and B rings of the steroid nucleus. nih.govnih.gov

The occurrence of C27 bile alcohols is not restricted to early-evolving fish. They are also found in amphibians and reptiles and, surprisingly, in some early-evolving mammals. nih.govresearchgate.net For instance, the bile of the echidna, a monotreme, contains 5β-cholestane-3α,7α,12α,25,26-pentol. The metabolism of these alcohols typically involves sulfation, which converts them into strong acids suitable for secretion into bile. nih.gov The metabolism of 5β-cholestane-3α,7α-diol in rats has been shown to be readily hydroxylated at the C-26 position by liver mitochondria, a key step in the formation of bile acids. nih.gov This highlights the role of cholestane (B1235564) diols and triols as intermediates in more complex metabolic pathways.

The table below summarizes the occurrence of various C27 bile alcohols and their more evolved C24 bile acid counterparts in different vertebrate groups, illustrating the metabolic shift over evolutionary time.

Vertebrate GroupPredominant Bile Salt TypeExample CompoundsSpecies Examples
Jawless Fish (Agnatha)C27 Bile Alcohols (5α series)PetromyzonolSea Lamprey, Hagfish
Cartilaginous Fish (Chondrichthyes)C27 Bile Alcohols (5α series)ScymnolSharks, Rays
Ray-finned Fish (Actinopterygii)C24 Bile Acids / C27 Bile AlcoholsCholic acid, Chenodeoxycholic acid, 5α-CyprinolMost teleosts, Carp (Cypriniformes)
AmphibiansC27 Bile Alcohols5α-Bufol, Allocholic acidFrogs, Salamanders
ReptilesC27 Bile AcidsTrihydroxycoprostanic acidCrocodiles, Lizards
BirdsC24 and C27 Bile AcidsChenodeoxycholic acid, Allocholic acidChicken, Duck
MammalsC24 Bile AcidsCholic acid, Chenodeoxycholic acidHumans, Dogs, Rats

Interspecies Differences in Bile Acid Biosynthetic Pathways

The synthesis of bile acids from cholesterol is a complex, multi-step process involving a cascade of enzymatic reactions primarily in the liver. youtube.comgfmer.chhopkinsmedicine.org Significant interspecies differences exist in these biosynthetic pathways, reflecting the diverse evolutionary pressures on different vertebrate lineages. wisc.edunih.gov

In humans and most mammals, two major pathways are recognized for the synthesis of the primary bile acids, cholic acid and chenodeoxycholic acid: the "classic" (or neutral) pathway and the "alternative" (or acidic) pathway. youtube.comnih.gov

The Classic Pathway: This is the dominant pathway in humans, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. youtube.comnih.gov Subsequent steps involve other enzymes, including sterol 12α-hydroxylase (CYP8B1), which is crucial for the synthesis of cholic acid. nih.gov

The Alternative Pathway: This pathway begins with the hydroxylation of cholesterol at the C-27 position by sterol 27-hydroxylase (CYP27A1) and predominantly yields chenodeoxycholic acid. nih.gov

The presence, absence, or modification of key enzymes in these pathways accounts for the variety of bile salts seen across species. For example, mice possess a 6β-hydroxylase enzyme (Cyp2c70) that converts chenodeoxycholic acid into α- and β-muricholic acids, which are not found in humans. nih.gov Conversely, humans primarily conjugate their bile acids with both glycine (B1666218) and taurine (B1682933) (in a roughly 3:1 ratio), whereas mice almost exclusively use taurine. nih.govnih.gov Rabbits and guinea pigs, on the other hand, primarily use glycine for conjugation. nih.gov

These differences extend to other metabolic steps like sulfation and glucuronidation. Sulfation is a major pathway for bile acid metabolism in humans and chimpanzees but is a minor route in species like rats, mice, and dogs. nih.govresearchgate.net Glucuronidation is most prominent in dogs. nih.gov

The following table details some of the key interspecies differences in bile acid biosynthesis.

Metabolic FeatureHumansMice/RatsRabbitsDogs
Primary Bile Acids Cholic acid (CA), Chenodeoxycholic acid (CDCA)CA, CDCA, α- and β-muricholic acidsDeoxycholic acid (primary in this species)Cholic acid (CA)
Key Enzyme (Species-Specific) High CYP8B1 activityCyp2c70 (6β-hydroxylase)High rate of 7-dehydroxylationHigh taurine conjugation activity
Amino Acid Conjugation Glycine (~75%), Taurine (~25%) nih.govAlmost exclusively Taurine nih.govnih.govAlmost exclusively Glycine nih.govAlmost exclusively Taurine nih.gov
Sulfation Major pathway nih.govMinor pathway nih.govMinor pathway researchgate.netMinor pathway nih.gov
Glucuronidation Minor pathway nih.govMinor pathway nih.govMinor pathwayMajor pathway nih.gov

Evolutionary Perspectives on Steroid Metabolism and Diversity

Steroid metabolism is a fundamental biological process with ancient origins. numberanalytics.comwikipedia.org The evolutionary trajectory of bile salt synthesis provides a compelling model for understanding how complex biochemical pathways evolve. nih.govuchicago.edu The general trend observed across vertebrates is a progressive increase in the length and complexity of the synthetic pathway. researchgate.netuchicago.edu

The ancestral pathway, likely exemplified by that in extant jawless fishes like the hagfish, is relatively simple, leading to the formation of C27 5α-bile alcohols. uchicago.eduresearchgate.net These molecules are rendered water-soluble through sulfation. The evolution of the 5β-configuration, creating a bent steroid nucleus, was a significant step, leading to molecules like 5β-Cholestane-3α,7α,24-triol. This structural change is important for the detergent-like properties of modern bile acids.

From C27 bile alcohols, two main evolutionary routes to the more "modern" C24 bile acids appear to have emerged:

A 'direct' pathway where C27 bile alcohols are converted to C24 bile acids. nih.gov

An 'indirect' pathway with C27 bile acids (such as trihydroxycoprostanic acid, found in reptiles) serving as intermediates before the side chain is shortened to produce C24 bile acids. nih.gov

This diversification of steroid structures is not random but generally aligns with the molecular phylogenies of vertebrate species. nih.gov The type of bile salt produced by a species is a stable biochemical trait that can provide clues to evolutionary relationships, complementing anatomical and genetic data. researchgate.net For example, while most ray-finned fish produce C24 bile acids, the Cypriniformes (carps and minnows) are an exception, having an evolutionarily "early" profile dominated by 5α-C27 bile alcohols. uchicago.edu

The evolution of steroid metabolism also includes the development of sophisticated regulatory mechanisms. gfmer.ch In mammals, bile acid synthesis is under tight negative feedback control, primarily mediated by the nuclear hormone receptor Farnesoid X Receptor (FXR). nih.gov This allows the organism to maintain cholesterol homeostasis and prevent the accumulation of potentially toxic bile acid intermediates. The entire process, from cholesterol as a universal precursor to the vast array of steroid hormones and bile acids, showcases the power of evolutionary innovation at the molecular level. wikipedia.orgbritannica.com

Future Research Directions and Methodological Challenges

Elucidating Undiscovered Enzymatic Steps and Regulatory Mechanisms

The biosynthetic pathway leading to primary bile acids like cholic acid and chenodeoxycholic acid involves a cascade of at least 17 enzymes located in various cellular compartments, including the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. themedicalbiochemistrypage.org Although the major enzymatic players are known, the potential for undiscovered intermediate steps and alternative pathways remains. Future research should focus on identifying and characterizing any novel enzymes or secondary reactions involved in the metabolism of 5β-cholestane intermediates.

Furthermore, the regulation of this pathway is highly complex. The synthesis of bile acids is a primary route for cholesterol catabolism and is tightly controlled to prevent the accumulation of cytotoxic intermediates and to maintain cholesterol homeostasis. themedicalbiochemistrypage.org Key regulatory control is exerted at the transcriptional level of genes encoding synthetic enzymes. themedicalbiochemistrypage.org For instance, the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a central role in a feedback mechanism that governs the entire process. hmdb.ca However, the full spectrum of regulatory factors and their intricate interactions is not completely understood. Elucidating how various signaling pathways and nuclear receptors fine-tune the expression and activity of enzymes that process 5β-cholestane-3α,7α,24-triol is a critical area for future investigation.

Advanced Omics Approaches (e.g., Metabolomics, Lipidomics) in Cholestane (B1235564) Research

The complexity of cholesterol and bile acid metabolism necessitates integrated, high-throughput methodologies. nih.govopenrepository.com Advanced "omics" technologies, such as metabolomics and lipidomics, offer powerful tools for gaining a global perspective on these pathways. hmdb.ca Lipidomics provides a comprehensive analysis of the entire lipid profile in a biological system, allowing researchers to identify and quantify hundreds of distinct lipid molecules, including cholestane intermediates. hmdb.ca

Applying these approaches can help identify novel biomarkers for diseases associated with disordered cholesterol metabolism, such as Niemann-Pick type C disease, where oxysterols like cholestan-3β,5α,6β-triol have already proven valuable. nih.gov Future studies should leverage metabolomics and lipidomics to map the dynamic changes in the cholestane profile under different physiological and pathological conditions. This will not only enhance the understanding of the metabolic network but also help identify new points of regulatory control and potential therapeutic targets.

Table 1: Key Enzymes in Bile Acid Synthesis This table is interactive and can be sorted by clicking on the column headers.

Enzyme Abbreviation Function Location
Cholesterol 7α-hydroxylase CYP7A1 Catalyzes the initial, rate-limiting step in the classic bile acid synthesis pathway. themedicalbiochemistrypage.org Endoplasmic Reticulum
Sterol 27-hydroxylase CYP27A1 Initiates the alternative "acidic" pathway of bile acid synthesis and is involved in side-chain oxidation. themedicalbiochemistrypage.orgnih.gov Mitochondria
3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase HSD3B7 Involved in the epimerization of the 3β-hydroxyl group to the 3α-orientation. themedicalbiochemistrypage.org Not Specified
5β-cholestane-3α,7α-diol 12α-hydroxylase CYP8B1 Catalyzes the 12α-hydroxylation of 5β-cholestane-3α,7α-diol, a key step in cholic acid synthesis. wikipedia.org Not Specified
Bile acid-CoA synthetase BACS Activates bile acids by forming thioesters with Coenzyme A, a prerequisite for conjugation. themedicalbiochemistrypage.orgfrontiersin.org Endoplasmic Reticulum
Bile acid CoA: amino acid N-acyltransferase BAAT Conjugates bile acids with glycine (B1666218) or taurine (B1682933). nih.gov Peroxisomes, Cytosol

Development of Novel In Vitro and In Vivo Models for Mechanistic Studies

Mechanistic studies rely heavily on robust experimental models. While perfused liver systems, such as the perfused rabbit liver model used to study the metabolism of a related compound, have provided valuable insights, they have limitations. nih.gov Future progress requires the development and application of more sophisticated models. Three-dimensional (3D) organoid cultures and "liver-on-a-chip" technologies are emerging as powerful in vitro tools that can more accurately replicate the complex microenvironment of the human liver. These systems would allow for detailed mechanistic studies of 5β-cholestane-3α,7α,24-triol metabolism and its regulation in a human-relevant context.

In parallel, the development of new in vivo models is essential. Genetically engineered mouse models with specific enzymes knocked out or overexpressed have been instrumental in dissecting metabolic pathways. Creating models that specifically target less-characterized steps in cholestane metabolism will be crucial for understanding their physiological relevance. These advanced models will enable researchers to probe the function of specific enzymes and regulatory factors in a whole-organism context.

Addressing Stereochemical Complexities in Biological Systems

The stereochemistry of bile acids and their precursors is fundamental to their biological function. nih.gov Molecules like 5β-cholestane-3α,7α,24-triol possess a specific three-dimensional structure defined by the orientation of their hydroxyl groups (α or β) and the fusion of the A and B steroid rings (cis in the 5β configuration). frontiersin.orgnih.gov This precise stereochemistry dictates how these molecules interact with enzymes and receptors. For example, the epimerization of a hydroxyl group from the α to the β configuration can dramatically alter a molecule's properties and biological activity. nih.govnih.gov

A significant challenge in cholestane research is the synthesis and analysis of specific stereoisomers. Chemical synthesis of these complex molecules is often difficult, nih.gov and separating closely related diastereomers can be challenging. nih.gov Future research must continue to develop advanced synthetic and analytical techniques to resolve these stereochemical complexities. This includes refining chromatographic methods and employing advanced spectroscopic techniques to unambiguously determine the configuration of metabolic intermediates. nih.govresearchgate.net Understanding the stereochemistry of side-chain oxidation, such as determining the configuration at carbon 25, is critical for fully mapping the metabolic fate of these compounds. nih.govresearchgate.net

Integration of Computational and Systems Biology Approaches for Predictive Modeling

Given the intricate network of reactions and regulatory feedback loops in cholesterol metabolism, a reductionist approach is often insufficient. nih.govopenrepository.com Systems biology, which integrates experimental data with computational modeling, provides a framework for understanding the behavior of the entire system. mdpi.comhope.ac.uk

Future research should focus on developing more comprehensive and predictive computational models of bile acid biosynthesis. These models can integrate data from genomics, transcriptomics, proteomics, and metabolomics to simulate the flow of metabolites through the pathway under various conditions. hope.ac.uk Such models can be used to generate new hypotheses, identify key control points, and predict how the system will respond to perturbations, such as genetic mutations or pharmacological interventions. nih.gov For instance, computer modeling has already been used to probe how substrates like 5β-cholestane-3α,7α,12α-triol bind to the active site of enzymes like CYP27A1, providing insights that can be tested experimentally through site-directed mutagenesis. nih.gov Expanding these predictive models will be essential for untangling the complexity of cholestane metabolism and its role in human health. nih.govnih.gov

Q & A

Q. What experimental methods are recommended for structural elucidation of 5β-cholestane-3α,7α,24-triol and its derivatives?

To confirm the stereochemistry and hydroxyl group positions, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving spatial arrangements, particularly at C-3α, C-7α, and C-23. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular weight (e.g., molecular formula C₂₇H₄₈O₃) and fragmentation patterns. For isomers, chiral chromatography or X-ray crystallography may resolve ambiguities .

Q. How does the hydrophobicity of 5β-cholestane-3α,7α,24-triol influence its solubility in aqueous systems, and what solubilization strategies are effective?

With a LogP of ~3.71 and low water solubility (0.016 g/L), experimental designs should incorporate solubilizing agents like cyclodextrins, bile salt micelles, or organic-aqueous solvent mixtures (e.g., methanol/PBS). Dynamic light scattering (DLS) can assess aggregation states, and liposomal encapsulation may enhance bioavailability for in vitro assays .

Q. What is the metabolic role of 5β-cholestane-3α,7α,24-triol in bile acid biosynthesis?

This compound is an intermediate in the "acidic" pathway of bile acid synthesis. It undergoes further hydroxylation (e.g., at C-12α or C-25/26) via cytochrome P450 enzymes (CYP27A1, CYP8B1) to form tetrols or pentols, ultimately leading to cholic acid or chenodeoxycholic acid. Isotopic tracing (e.g., ¹⁴C-labeled substrates) in liver perfusion models can track conversion efficiency .

Advanced Research Questions

Q. How do contradictory findings regarding hydroxylation pathways (e.g., C-25 vs. C-26) impact the interpretation of bile acid biosynthesis in different species?

Q. What methodological approaches are recommended to study the enzymatic defect in cerebrotendinous xanthomatosis (CTX) involving 5β-cholestane-3α,7α,24-triol derivatives?

CTX patients exhibit impaired 24S-hydroxylation of 5β-cholestane-3α,7α,12α,25-tetrol. Use in vitro assays with patient-derived fibroblasts or recombinant CYP46A1 to measure 24S-hydroxylase activity. Combine this with bile acid profiling via GC-MS to quantify accumulated intermediates (e.g., tetrols) and validate via CRISPR-corrected cell lines .

Q. How can stereospecific hydroxylation at C-24 or C-26 be analytically distinguished in 5β-cholestane-triol derivatives?

Chiral chromatography (e.g., Chiracel OD-H column) or nuclear Overhauser effect (NOE) NMR experiments can differentiate 24R/S or 25R/S diastereomers. Enzymatic digestion with stereospecific hydroxysteroid dehydrogenases (e.g., 25R-specific oxidoreductases) followed by LC-MS/MS provides additional confirmation .

Q. What advanced analytical techniques optimize quantification of 5β-cholestane-3α,7α,24-triol in complex biological matrices?

Derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) enhances GC-MS sensitivity. For LC-MS/MS, employ reverse-phase C18 columns with methanol/ammonium formate gradients. Use deuterated internal standards (e.g., d₄-5β-cholestane-triol) to correct for matrix effects in plasma or bile samples .

Data Contradiction and Pathway Analysis

Q. How should researchers address conflicting data on the role of 5β-cholestane-3α,7α,24-triol in alternative bile acid pathways under pathological conditions?

Contradictions may arise from tissue-specific enzyme expression or compensatory pathways. Perform transcriptomic profiling (RNA-seq) of liver samples to identify upregulated enzymes (e.g., CYP7B1 in oxysterol pathways). Cross-validate with stable isotope dilution assays to quantify pathway flux ratios in disease models vs. controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.